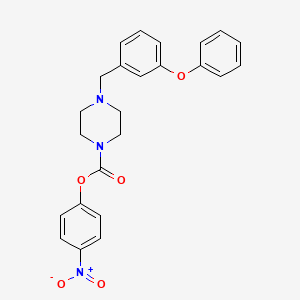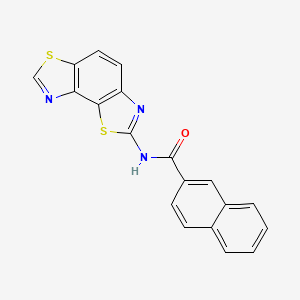
KIN1148
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KIN1148 是一种干扰素调节因子 3 (IRF3) 的小分子激动剂。 它因其能够增强流感疫苗效力而受到关注,被认为是一种很有潜力的流感疫苗佐剂 。现在,让我们来探索它的各个方面:
科学研究应用
KIN1148 的应用范围超出了流感疫苗:
免疫学: 它调节免疫反应,使其与疫苗开发相关。
病毒感染: 它的 RIG-I 激动剂特性可能具有更广泛的抗病毒应用。
治疗学: 研究人员正在探索其在治疗免疫相关疾病方面的潜力。
作用机制
KIN1148 直接与 RIG-I 结合,导致 IRF3 激活。 这会触发下游信号通路,最终增强免疫反应 。
生化分析
Biochemical Properties
KIN1148 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It directly interacts with RIG-I (retinoic acid-inducible gene I) in biochemical assays and cells, signaling for innate immune gene induction in a RIG-I-dependent manner . Additionally, this compound induces a pattern of gene expression resembling infection with Sendai virus (an RNA virus that activates RIG-I) and by transfection of polyU/UC (a RIG-I-specific RNA) . This interaction highlights the compound’s ability to modulate the immune response effectively.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . Furthermore, this compound elicits greater induction of endogenous IRF3-dependent ISG54 and OASL expression in PH5CH8 cells . These cellular effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an IRF3 agonist. It induces the dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This compound also binds to RIG-I, driving RIG-I self-oligomerization and downstream signaling activation in an RNA- and ATP-independent manner . This mechanism of action highlights the compound’s ability to modulate the immune response at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable at -20°C for up to three years and at 4°C for up to two years . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound provides sustained protection against viral infections and enhances the immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound enhances the efficacy of existing influenza vaccines through a balanced immune response while using lower vaccine doses . The compound provides a >15-fold dose-sparing effect, maximizing the crucial supply of influenza split vaccines . High doses may lead to toxic or adverse effects, which require careful consideration in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to the IRF3 (RIG-I-like receptor) pathway. It induces the dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and specific activation of IRF3-responsive promoters . This interaction with the IRF3 pathway highlights the compound’s role in modulating the immune response and enhancing vaccine efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It induces dose-dependent nuclear translocation of IRF3 and specific activation of IRF3-responsive promoters . This transport and distribution mechanism ensures that this compound effectively reaches its target sites within cells and tissues.
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells . This localization is crucial for the compound’s activity and function, ensuring that it effectively modulates the immune response at the subcellular level.
准备方法
合成路线和反应条件: KIN1148 的具体合成路线在公共领域没有广泛记录。它通过化学过程合成,形成了其独特的结构。研究人员可能已经优化了这些路线,以实现高产率和高纯度。
工业生产方法: 不幸的是,关于 this compound 工业规模生产方法的详细资料仍然是专有的。工业生产通常涉及大规模合成、纯化和质量控制,以满足监管标准。
化学反应分析
反应类型: 已知 KIN1148 以非经典方式直接与RIG-I (视黄酸诱导基因 I) 结合。 这种相互作用激活IRF3 和NF-κB ,从而导致下游效应 。虽然没有明确描述具体的反应,但它参与免疫信号通路表明其存在复杂相互作用。
常用试剂和条件: 在 this compound 合成和激活通路中使用的具体试剂和条件尚未公开。了解其与 RIG-I 的结合,可以为潜在的分子相互作用提供见解。
主要产品: this compound 的主要作用在于增强免疫反应,尤其是在流感疫苗接种的背景下。 它的主要产物是免疫细胞(包括树突状细胞 (DCs))的活化,以及随后的 T 细胞活化 。
相似化合物的比较
虽然 KIN1148 的独特性已得到充分证明,但与类似化合物的直接比较有限。进一步的研究可能会揭示其他类似物或相关分子。
属性
IUPAC Name |
N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAISOECYKYATLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

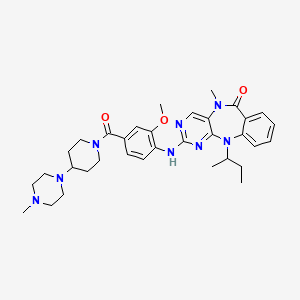
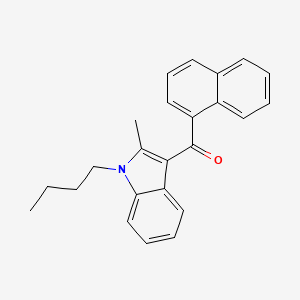
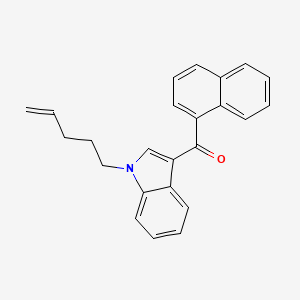
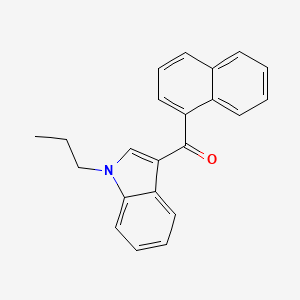
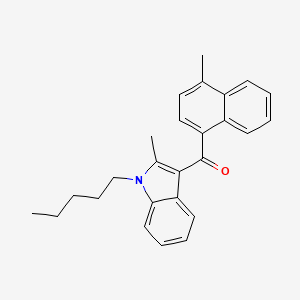
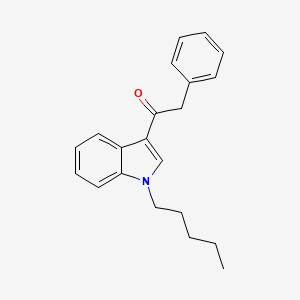
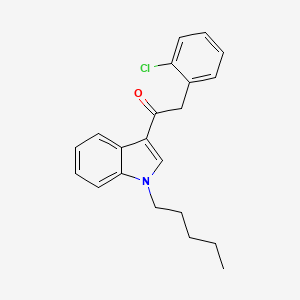
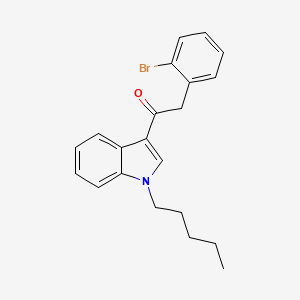
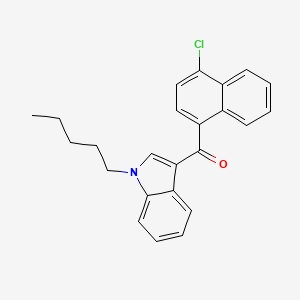
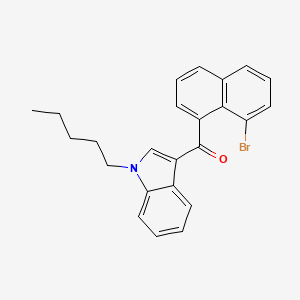
![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)
